molecular formula C11H24ClNO B1440729 3-(2-Butoxyethyl)piperidine hydrochloride CAS No. 1219949-07-1

3-(2-Butoxyethyl)piperidine hydrochloride

Cat. No.: B1440729
CAS No.: 1219949-07-1
M. Wt: 221.77 g/mol
InChI Key: ATOWAUVQCVWESV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(2-Butoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to an increase in acetylcholine levels. Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance neurotransmitter release by inhibiting cholinesterase activity, leading to prolonged signaling. In other cell types, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in metabolism and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, as seen with cholinesterase. This binding is often reversible and depends on the concentration of the compound. Additionally, it can interact with receptor proteins, altering their conformation and activity. These interactions can lead to changes in downstream signaling pathways, affecting various cellular processes such as gene expression and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function by increasing acetylcholine levels in the brain. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent and can be observed as threshold effects, where a certain dosage level leads to significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into neuronal cells via specific neurotransmitter transporters, leading to its accumulation in synaptic vesicles and influencing neurotransmitter release .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, affecting their activity and cellular processes .

Preparation Methods

The synthesis of 3-(2-Butoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactions or batch processes to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-Butoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Butoxyethyl)piperidine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its therapeutic potential in treating various diseases and conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-(2-Butoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

3-(2-butoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-2-3-8-13-9-6-11-5-4-7-12-10-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOWAUVQCVWESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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